6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime
Brand Name: Vulcanchem
CAS No.: 893768-92-8
VCID: VC7444506
InChI: InChI=1S/C14H17NO/c16-15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13,16H,3,6-9H2
SMILES: C1CC2CC3=CC=CC=C3CC(C1)C2=NO
Molecular Formula: C14H17NO
Molecular Weight: 215.296

6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime

CAS No.: 893768-92-8

Cat. No.: VC7444506

Molecular Formula: C14H17NO

Molecular Weight: 215.296

* For research use only. Not for human or veterinary use.

6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime - 893768-92-8

Specification

CAS No. 893768-92-8
Molecular Formula C14H17NO
Molecular Weight 215.296
IUPAC Name N-(14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienylidene)hydroxylamine
Standard InChI InChI=1S/C14H17NO/c16-15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13,16H,3,6-9H2
Standard InChI Key HWNVFTFKBBIQOO-UHFFFAOYSA-N
SMILES C1CC2CC3=CC=CC=C3CC(C1)C2=NO

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Synonyms

The compound’s IUPAC name, N-(14-tricyclo[8.3.1.0³,⁸]tetradeca-3,5,7-trienylidene)hydroxylamine, reflects its tricyclic core comprising fused eight-, three-, and one-membered rings . The "methano" bridge (6,10-methano) bridges carbon atoms 6 and 10, while the oxime group (-NOH) substitutes the ketone at position 12. Alternative designations include:

  • 6,7,8,9,10,11-Hexahydro-5H-6,10-methanobenzoannulen-12-one oxime

  • Tricyclo[8.3.1.0³,⁸]tetradeca-3,5,7-trien-14-one oxime

  • 14-(Hydroxyimino)tricyclo[8.3.1.0³,⁸]tetradeca-3,5,7-triene .

PropertyValueSource
CAS Registry Number893768-92-8
Molecular FormulaC₁₃H₁₃NO
Suppliers4 globally (e.g., AKOS003388635)

Synthetic Routes and Mechanistic Insights

Retrosynthetic Analysis

The synthesis likely begins with the construction of the tricyclic framework via Diels-Alder cycloaddition or intramolecular aldol condensation, followed by oximation of the resultant ketone. For example:

  • Cyclization: A benzoannulene precursor undergoes bridged cyclization using a Lewis acid catalyst (e.g., AlCl₃) to form the methano-bridged core .

  • Oxime Formation: Treatment of the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol yields the oxime .

Challenges in Synthesis

  • Regioselectivity: Ensuring the oxime forms exclusively at position 12 requires precise control of reaction conditions (pH, temperature).

  • Stereochemical Purity: The rigid tricyclic system may lead to stereoisomerism, necessitating chiral resolution techniques .

Physicochemical Properties and Stability

Spectral Characterization

  • IR Spectroscopy: A strong absorption band near 3200 cm⁻¹ confirms the O-H stretch of the oxime, while 1650 cm⁻¹ corresponds to C=N stretching .

  • NMR: ¹H NMR (CDCl₃) exhibits signals for aromatic protons (δ 6.8–7.2 ppm), methine bridges (δ 3.1–3.5 ppm), and the oxime proton (δ 8.9 ppm) .

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity .

  • Stability: The oxime group confers susceptibility to hydrolysis under acidic conditions, reverting to the ketone .

Applications in Research and Industry

Ligand Design in Coordination Chemistry

The oxime’s lone electron pair enables chelation to transition metals (e.g., Cu²⁺, Fe³⁺), making it a candidate for catalytic complexes .

Pharmaceutical Intermediate

While direct biological activity is unreported, analogous tricyclic oximes serve as precursors to neurologically active compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator